

A Comparative Sequence Analysis of Caltractin Orthologs: Unveiling Evolutionary Divergence and Functional Conservation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *caltractin*

Cat. No.: B1168705

[Get Quote](#)

A deep dive into the sequence, structure, and functional pathways of **caltractin** (also known as centrin) across human, yeast, and green algae reveals a remarkable story of evolutionary conservation intertwined with species-specific adaptations. This guide provides a comparative analysis of **caltractin** orthologs, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data and detailed methodologies.

Caltractin is a highly conserved, calcium-binding protein that plays a pivotal role in the duplication and function of the centrosome, the primary microtubule-organizing center in animal cells, and its equivalents in other eukaryotes.^[1] This guide examines the orthologs from three distinct evolutionary lineages: *Homo sapiens* (CETN1), *Saccharomyces cerevisiae* (CDC31), and *Chlamydomonas reinhardtii* (**caltractin**).

Quantitative Sequence Comparison

Pairwise sequence alignments reveal a high degree of conservation at the amino acid level, particularly between the human and *Chlamydomonas* orthologs. The analysis highlights the preservation of essential functional domains, such as the calcium-binding EF-hand motifs, across vast evolutionary distances.

Ortholog Pair	Sequence Identity (%)	Sequence Similarity (%)
Homo sapiens (CETN1) vs. Chlamydomonas reinhardtii (caltractin)	70.0%	82.0%
Homo sapiens (CETN1) vs. Saccharomyces cerevisiae (CDC31)	48.8%	67.1%
Saccharomyces cerevisiae (CDC31) vs. Chlamydomonas reinhardtii (caltractin)	50.0%	68.8%

Table 1: Pairwise sequence identity and similarity of **caltractin** orthologs.

Gene Structure: A Tale of Intronic Evolution

The genomic organization of **caltractin** genes showcases significant divergence. The human CETN1 gene is intronless, consisting of a single exon.[\[2\]](#) Similarly, the *Saccharomyces cerevisiae* CDC31 gene lacks introns. In stark contrast, the *Chlamydomonas reinhardtii* **caltractin** gene contains six introns, suggesting a more complex evolutionary history of gene regulation in this green alga.[\[3\]](#)

Species	Gene Name	Number of Exons	Number of Introns
Homo sapiens	CETN1	1	0
<i>Saccharomyces cerevisiae</i>	CDC31	1	0
<i>Chlamydomonas reinhardtii</i>	caltractin	7	6

Table 2: Comparison of gene structure for **caltractin** orthologs.

Experimental Protocols

Multiple Sequence Alignment and Pairwise Comparison

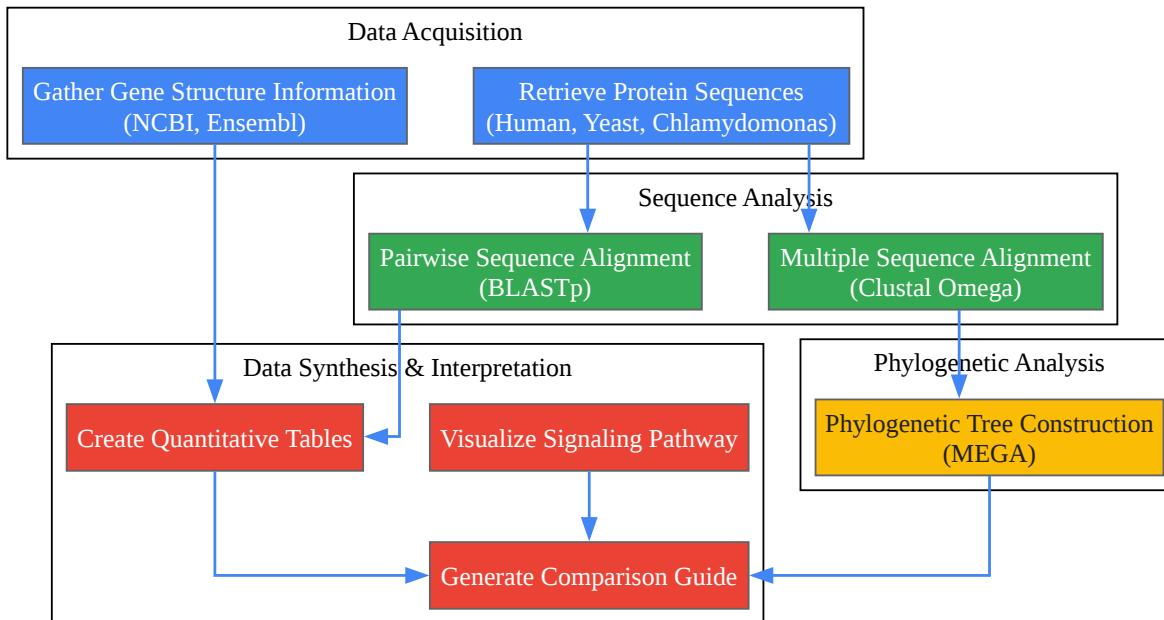
Objective: To determine the degree of sequence conservation among **caltractin** orthologs.

Protocol:

- Sequence Retrieval: Obtain the FASTA formatted protein sequences for *Homo sapiens* CETN1 (NCBI Accession: NP_004057.1), *Saccharomyces cerevisiae* CDC31 (NCBI Accession: NP_014833.1), and *Chlamydomonas reinhardtii* **caltractin** (UniProt Accession: P05434) from the National Center for Biotechnology Information (NCBI) and UniProt databases.^[4]^[5]
- Pairwise Alignment: Perform pairwise sequence alignments for all three combinations of the retrieved sequences using the NCBI BLASTp tool (--INVALID-LINK--).
 - Enter one sequence as the "Query Sequence" and the other as the "Subject Sequence."
 - Utilize the default alignment parameters (e.g., BLOSUM62 matrix).
 - Record the "Percent Identity" and "Positives" (similarity) from the alignment results.
- Multiple Sequence Alignment: For a comprehensive view of conserved regions, perform a multiple sequence alignment using a tool like Clustal Omega (--INVALID-LINK--).
 - Paste all three FASTA sequences into the input window.
 - Execute the alignment with default settings.
 - Analyze the resulting alignment to identify conserved residues and domains, particularly the EF-hand motifs.

Phylogenetic Analysis

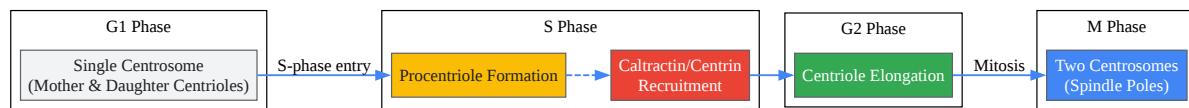
Objective: To infer the evolutionary relationships between **caltractin** orthologs.


Protocol:

- Sequence Alignment: Perform a multiple sequence alignment of the **caltractin** orthologs and other related EF-hand proteins as described above.

- Phylogenetic Tree Construction: Use a phylogenetics software package such as MEGA (Molecular Evolutionary Genetics Analysis) to construct a phylogenetic tree.
 - Import the aligned sequences in FASTA format.
 - Select a suitable substitution model (e.g., JTT or WAG model for proteins).
 - Choose a tree-building method, such as Maximum Likelihood or Neighbor-Joining.
 - Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.
- Tree Visualization: Visualize and interpret the resulting phylogenetic tree, noting the branching patterns and bootstrap values which indicate the evolutionary relationships.

Visualizing the Workflow and Signaling Pathway


To better understand the process of comparative sequence analysis and the functional context of **caltractin**, the following diagrams have been generated.

[Click to download full resolution via product page](#)

*Comparative analysis workflow for **caltractin** orthologs.*

Caltractin is a crucial component of the centrosome duplication cycle, a fundamental process for cell division. The following diagram illustrates a simplified model of this pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Genome-Wide Annotation and Expression Profiling of Cell Cycle Regulatory Genes in *Chlamydomonas reinhardtii* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. CETN1 centrin 1 [*Homo sapiens (human)*] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. CDC31 | SGD [yeastgenome.org]
- 5. uniprot.org [uniprot.org]
- To cite this document: BenchChem. [A Comparative Sequence Analysis of Caltractin Orthologs: Unveiling Evolutionary Divergence and Functional Conservation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1168705#comparative-sequence-analysis-of-caltractin-orthologs-across-species>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com